CDP-840

説明

特性

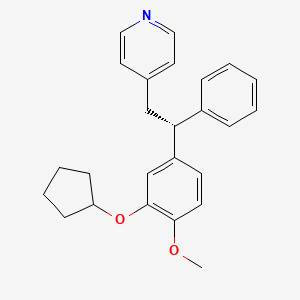

IUPAC Name |

4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUUPXBCDMQYRR-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936715 |

Source

|

| Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162542-90-7 |

Source

|

| Record name | 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162542-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CDP 840 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162542907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CDP-840 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8OFX8K7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CDP-840: A Technical Overview of its Mechanism of Action as a Phosphodiesterase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDP-840 is a potent and selective phosphodiesterase type IV (PDE4) inhibitor that has been investigated for its therapeutic potential in inflammatory diseases, particularly asthma. This document provides a detailed technical guide on the core mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. By inhibiting PDE4, the enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), this compound elevates intracellular cAMP levels, leading to the modulation of various downstream signaling cascades involved in inflammation.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its pharmacological effects primarily through the competitive inhibition of phosphodiesterase type IV (PDE4).[1][2] PDE4 is a superfamily of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrates, ultimately resulting in a dampened inflammatory response.

The inhibition of PDE4 by this compound is characterized as simple and competitive.[2] This contrasts with other PDE4 inhibitors like rolipram, which exhibit a more complex interaction with the enzyme, potentially involving high- and low-affinity binding sites.[2][3]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PDE4 Isoforms

| PDE4 Isoform | IC₅₀ (nM) | Source |

| Native PDE4 | 12 | [4] |

| Human Recombinant PDE4A | 4 | [4] |

| Human Recombinant PDE4B | 9 | [4] |

| Human Recombinant PDE4C | 9 | [4] |

| Human Recombinant PDE4D | 45 | [4] |

| General PDE4 Isoforms | 2-30 | [2] |

| PDE4A variant (PDE-4A330-886) | 3.9 | [2] |

Table 2: Binding Affinity of this compound

| Parameter | Ligand | Target | Value | Source |

| Kd | [³H]-CDP-840 | PDE4A variant | 4.8 nM | [2] |

| Kd app | [³H]-rolipram | PDE4A, B, C, D | 7-19 nM | [2] |

Table 3: In Vivo Effects of this compound in Male Sprague-Dawley Rats

| Dosage | Effect | Brain Region | % Increase | Source |

| 30 mg/kg | Increased cAMP | Hippocampus | 145% | [5] |

| 30 mg/kg | Increased cAMP | Prefrontal Cortex | 112% | [5] |

| 10 mg/kg | Increased pCREB | Hippocampus | 36% | [5] |

| 30 mg/kg | Increased pCREB | Hippocampus | 55% | [5] |

| 10 mg/kg | Increased pCREB | Prefrontal Cortex | 32% | [5] |

| 30 mg/kg | Increased pCREB | Prefrontal Cortex | 60% | [5] |

Signaling Pathway

The primary signaling pathway modulated by this compound is the cAMP-PKA pathway. Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP, which then activates PKA. Activated PKA can then phosphorylate and regulate the activity of numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which plays a crucial role in gene expression.

Experimental Protocols

This section details the general methodologies employed in the characterization of this compound.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various PDE4 isoforms.

General Protocol:

-

Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are expressed in and purified from an expression system, such as Sf9 insect cells.

-

Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and other necessary co-factors is prepared.

-

Substrate: Cyclic AMP (cAMP) is used as the substrate for the PDE4 enzyme. The concentration of cAMP is typically kept at or below the Michaelis-Menten constant (Km) to ensure accurate IC₅₀ determination.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction: The reaction is initiated by adding the PDE4 enzyme to a mixture of the assay buffer, cAMP, and the inhibitor at various concentrations. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: The amount of remaining cAMP or the amount of AMP produced is quantified. This can be achieved through various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the PDE4 enzyme.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the target PDE4 isoform are prepared.

-

Radioligand: A radiolabeled ligand that binds to PDE4, such as [³H]-rolipram or a radiolabeled version of this compound, is used.

-

Binding Buffer: A suitable buffer is used to facilitate the binding reaction.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The Ki (and subsequently Kd) is determined by fitting the competition binding data to a one-site or two-site binding model.

In Vivo cAMP and pCREB Measurement

Objective: To assess the effect of this compound on intracellular signaling in a living organism.

General Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.

-

Tissue Collection: At a specific time point after drug administration, the animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected and frozen.

-

Sample Processing: The brain tissue is homogenized in a suitable buffer to extract proteins and cyclic nucleotides.

-

cAMP Measurement: The concentration of cAMP in the tissue homogenates is measured using a commercially available assay kit, such as an ELISA or RIA kit.

-

pCREB Measurement: The levels of phosphorylated CREB (pCREB) and total CREB are determined by Western blotting using specific antibodies. The ratio of pCREB to total CREB is then calculated.

-

Data Analysis: The results from the drug-treated groups are compared to a vehicle-treated control group to determine the statistical significance of the observed changes.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of PDE4. Its mechanism of action, centered on the elevation of intracellular cAMP, has been demonstrated through a variety of in vitro and in vivo studies. The quantitative data on its inhibitory potency and binding affinity, along with the elucidation of its impact on downstream signaling pathways, provide a solid foundation for understanding its pharmacological effects. The experimental protocols outlined in this guide offer a framework for the continued investigation and development of PDE4 inhibitors for inflammatory and other relevant diseases. Further research focusing on isoform-specific inhibitors and the intricate details of the downstream signaling networks will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Chemical Architecture and Pharmacological Profile of CDP-840: A Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDP-840 is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in inflammatory diseases, particularly asthma. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological activity of this compound. Detailed experimental methodologies for assessing its inhibitory action and a summary of its quantitative inhibitory data are presented. Furthermore, the guide visualizes the canonical signaling pathway affected by this compound, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound, chemically known as 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]-pyridine hydrochloride, is a small molecule with the molecular formula C₂₅H₂₇NO₂.[1] It possesses a chiral center, with the (R)-enantiomer exhibiting the desired pharmacological activity.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]-pyridine hydrochloride | [2] |

| Molecular Formula | C₂₅H₂₇NO₂ | [1] |

| Molecular Weight | 373.49 g/mol (free base) | [3] |

| Synonyms | CT-1730, L 765527 |

Mechanism of Action and Pharmacological Profile

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the downregulation of inflammatory responses.

The inhibitory activity of this compound has been quantified against various PDE4 isoforms. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.

Table 2: In Vitro Inhibitory Activity of this compound against PDE4 Isoforms

| PDE4 Isoform | IC₅₀ (nM) |

| PDE4A | 4 |

| PDE4B | 9 |

| PDE4C | 9 |

| PDE4D | 45 |

Data compiled from publicly available pharmacological studies.

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the cAMP signaling pathway. An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-2, and leukotrienes.

Caption: The inhibitory effect of this compound on the PDE4 signaling pathway.

Experimental Protocols

Determination of IC₅₀ Values using IMAP Fluorescence Polarization Assay

The inhibitory potency of this compound against PDE4 isoforms can be determined using a competitive in vitro assay, such as the IMAP (Immobilized Metal Affinity Particle) Fluorescence Polarization (FP) assay.

Principle: This assay measures the enzymatic activity of PDE4 by detecting the conversion of a fluorescently labeled cAMP substrate to fluorescently labeled AMP. The IMAP reagent binds specifically to the 5'-monophosphate of the product, causing a change in the fluorescence polarization signal. Inhibitors of PDE4 will prevent this conversion, resulting in a lower FP signal.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant human PDE4 enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of fluorescently labeled cAMP substrate in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

-

Prepare the IMAP binding reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add the this compound dilutions to the wells of a microplate.

-

Add the PDE4 enzyme solution to all wells except the negative control.

-

Initiate the reaction by adding the fluorescent cAMP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the IMAP binding reagent.

-

Incubate for an additional period to allow for binding.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for IC₅₀ determination of this compound.

Synthesis Outline

The synthesis of this compound involves a multi-step process. A key step is the asymmetric synthesis to obtain the desired (R)-enantiomer. A plausible synthetic route involves the coupling of a substituted phenylacetic acid derivative with a pyridine-containing fragment, followed by chiral resolution or an asymmetric reduction step to establish the stereocenter. Further modifications, such as the introduction of the cyclopentyloxy group, complete the synthesis. Due to the proprietary nature of drug synthesis, detailed step-by-step protocols are often not publicly available. However, the general approach relies on established organic chemistry transformations.

Conclusion

This compound is a well-characterized, potent, and selective PDE4 inhibitor. Its chemical structure is optimized for high-affinity binding to the catalytic site of the enzyme. The inhibitory action of this compound on the PDE4 signaling pathway provides a strong rationale for its investigation in inflammatory conditions. The methodologies and data presented in this guide offer a foundational resource for researchers engaged in the study of PDE4 inhibitors and the development of novel anti-inflammatory therapeutics.

References

Pharmacological Profile of CDP-840: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDP-840, also known as R-(+)-4-[2-(3-Cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. Developed as a potential therapeutic agent for inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), this compound has been the subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding characteristics, in vitro and in vivo effects, and metabolic fate. The information is presented to support further research and drug development efforts in the field of inflammatory and immunological disorders.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various inflammatory and immune cells. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates and regulates the function of numerous downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of pro-inflammatory mediator release, including cytokines like tumor necrosis factor-alpha (TNF-α), and the modulation of immune cell function. This compound acts as a simple competitive inhibitor of all PDE4 isoenzymes[1].

Data Presentation

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of PDE4 isoforms with a favorable selectivity profile against other PDE families.

| Target | IC50 (nM) | Notes |

| PDE4 | 2-30 [1] | Potent inhibition of various PDE4 isoenzymes. |

| PDE4A | ~4[2] | Inhibition of human recombinant isoform expressed in yeast. |

| PDE4B | ~9[2] | Inhibition of human recombinant isoform expressed in yeast. |

| PDE4C | ~9[2] | Inhibition of human recombinant isoform expressed in yeast. |

| PDE4D | ~45[2] | Inhibition of human recombinant isoform expressed in yeast. |

| PDE1 | >100,000[1] | Demonstrates high selectivity over other PDE families. |

| PDE2 | >100,000[1] | Demonstrates high selectivity over other PDE families. |

| PDE3 | >100,000[1] | Demonstrates high selectivity over other PDE families. |

| PDE5 | >100,000[1] | Demonstrates high selectivity over other PDE families. |

| PDE7 | >100,000[1] | Demonstrates high selectivity over other PDE families. |

Binding Affinity

The binding affinity of this compound to PDE4 has been characterized using radioligand binding assays, often in competition with [3H]-rolipram, another well-known PDE4 inhibitor.

| Ligand/Assay | Kd app (nM) | Target | Notes |

| [3H]-rolipram competition | 7-19[1] | PDE4A, B, C, D | Apparent dissociation constant for this compound. |

| [3H]-CDP-840 binding | 4.8[1] | PDE4A variant | Direct binding affinity to a specific PDE4A variant. |

Anti-Inflammatory Activity

| Mediator | Cell Type | Stimulus | IC50 (nM) - Rolipram | Notes |

| TNF-α | Human Monocytes | LPS | 100[1] | PDE4 inhibitors are effective suppressors of TNF-α production.[3] |

| TNF-α | J774 Macrophages | LPS | 25.9[4] | Demonstrates potent inhibition of TNF-α in a macrophage cell line. |

Experimental Protocols

Phosphodiesterase 4 (PDE4) Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PDE4 enzymes.

Objective: To quantify the IC50 value of this compound for the inhibition of PDE4-mediated cAMP hydrolysis.

Materials:

-

Recombinant human PDE4 isoforms (A, B, C, D)

-

This compound

-

[3H]-cAMP (radiolabeled substrate)

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Anion-exchange resin (e.g., Dowex)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

-

In a reaction tube, add the Assay Buffer, the diluted this compound or vehicle control, and the recombinant PDE4 enzyme.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding a known concentration of [3H]-cAMP.

-

Incubate the reaction at 30°C for a fixed period (e.g., 15 minutes), ensuring that substrate hydrolysis does not exceed 20%.

-

Terminate the reaction by boiling for 2 minutes, followed by cooling on ice.

-

Add 5'-nucleotidase to the reaction mixture and incubate for a further 10 minutes at 30°C to convert the [3H]-AMP product to [3H]-adenosine.

-

Separate the unhydrolyzed [3H]-cAMP from the [3H]-adenosine product by passing the mixture through an anion-exchange resin column. [3H]-cAMP binds to the resin, while [3H]-adenosine is eluted.

-

Collect the eluate, add scintillation cocktail, and quantify the amount of [3H]-adenosine using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

[3H]-Rolipram Competition Binding Assay

This protocol details a method to assess the binding affinity of this compound to the high-affinity rolipram binding site on PDE4.

Objective: To determine the apparent dissociation constant (Kd app) of this compound for PDE4.

Materials:

-

Tissue homogenate or cell lysates containing PDE4 (e.g., rat brain cortex)

-

[3H]-rolipram (radioligand)

-

This compound (unlabeled competitor)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

Wash Buffer (cold Binding Buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In reaction tubes, combine the tissue homogenate, a fixed concentration of [3H]-rolipram, and varying concentrations of this compound or vehicle.

-

To determine non-specific binding, include tubes with an excess of unlabeled rolipram.

-

Incubate the mixtures at room temperature for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the protein-bound radioligand.

-

Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]-rolipram binding against the concentration of this compound and determine the IC50 value.

-

Calculate the Kd app value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of LPS-Induced TNF-α Production in Human Whole Blood

This protocol describes a method to evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α release in a physiologically relevant ex vivo system.

Objective: To determine the IC50 value of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI 1640 culture medium

-

Human TNF-α ELISA kit

Procedure:

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

In a 96-well plate, add the diluted this compound or vehicle control to wells containing fresh human whole blood.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated control wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2]

-

After incubation, centrifuge the plate to separate the plasma.

-

Collect the plasma supernatants and measure the concentration of TNF-α using a specific human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

References

- 1. Characterization of cAMP-dependent inhibition of LPS-induced TNF alpha production by rolipram, a specific phosphodiesterase IV (PDE IV) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of CDP-840 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDP-840, also known as R-(+)-4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that was developed for the treatment of inflammatory diseases, with a primary focus on asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the target validation for this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the associated signaling pathways and experimental workflows. Although the clinical development of this compound was discontinued, the data generated from its investigation provide a valuable case study in the validation of PDE4 as a therapeutic target for inflammatory conditions.

Core Target: Phosphodiesterase 4 (PDE4)

The molecular target of this compound is phosphodiesterase 4 (PDE4), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[2][3] PDE4 specifically hydrolyzes cAMP, a key second messenger that plays a pivotal role in regulating the activity of various immune and inflammatory cells.[4][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn suppresses the inflammatory response through the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways. This ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators.[6]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 different isoforms through alternative splicing.[4] These isoforms are differentially expressed in various cell types, offering the potential for selective targeting to maximize therapeutic efficacy while minimizing side effects.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against PDE Isoforms

| PDE Isoform | IC50 (nM) | Source Organism/Cell | Reference |

| PDE4 | 4 | - | [2] |

| PDE4A | 2-30 | Human recombinant | [3] |

| PDE4B | 2-30 | Human recombinant | [3] |

| PDE4C | 2-30 | Human recombinant | [3] |

| PDE4D | 2-30 | Human recombinant | [3] |

| PDE1 | >100,000 | - | [3] |

| PDE2 | >100,000 | - | [3] |

| PDE3 | >100,000 | - | [3] |

| PDE5 | >100,000 | - | [3] |

| PDE7 | >100,000 | - | [3] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Inflammation

| Animal Model | Endpoint Measured | This compound Dose | Route of Administration | % Inhibition/Effect | Reference |

| Guinea Pig | Ozone-induced bronchial hyperreactivity | 1-10 µg/kg | Intraperitoneal | Dose-dependent inhibition | [7] |

| Rat | IL-5-induced pleural eosinophilia | 0.03 mg/kg (ED50) | Oral | 50% | [3] |

| Guinea Pig | Antigen-induced pulmonary eosinophilia | 0.01-1 mg/kg | Intraperitoneal | Dose-dependent reduction | [3] |

| Conscious Squirrel Monkey | Antigen-induced early phase bronchoconstriction | 5 mg/kg | Intravenous | 82% | [8] |

| Conscious Squirrel Monkey | Antigen-induced late phase bronchoconstriction | 5 mg/kg | Intravenous | 51% | [8] |

Table 3: Clinical Efficacy of this compound in Asthmatic Subjects

| Study Population | Endpoint Measured | This compound Dose | Treatment Duration | % Inhibition/Effect | Reference |

| Asthmatic Subjects | Allergen-induced late asthmatic response (LAR) | 15 mg b.i.d. | 9.5 days | 30% inhibition of AUC3-8h |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PDE4 Enzyme Inhibition Assay

This protocol outlines a standard method for determining the in vitro potency of this compound in inhibiting PDE4 activity.

a. Enzyme and Substrate Preparation:

-

Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) expressed in a suitable system (e.g., baculovirus-infected Sf9 cells or E. coli).

-

Substrate: [³H]-cAMP (radiolabeled cyclic adenosine monophosphate).

b. Assay Procedure:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

-

Add a known concentration of the PDE4 enzyme to the reaction buffer.

-

Introduce varying concentrations of this compound or a vehicle control (e.g., DMSO) to the enzyme mixture and pre-incubate for a specified time (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding a defined concentration of [³H]-cAMP (typically at or below the Km value for the enzyme).

-

Incubate the reaction mixture for a fixed period (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

-

Convert the unhydrolyzed [³H]-cAMP to [³H]-AMP by adding a 5'-nucleotidase (e.g., snake venom).

-

Separate the resulting [³H]-adenosine from the unreacted [³H]-cAMP using anion-exchange chromatography (e.g., Dowex resin).

-

Quantify the amount of [³H]-adenosine produced using liquid scintillation counting.

c. Data Analysis:

-

Calculate the percentage of PDE4 inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Model of Ozone-Induced Bronchial Hyperreactivity in Guinea Pigs

This protocol describes an in vivo model to assess the protective effect of this compound against airway hyperresponsiveness.

a. Animal Model and Sensitization:

-

Species: Male Dunkin-Hartley guinea pigs.

-

Ozone Exposure: Expose conscious guinea pigs to ozone (e.g., 2 ppm for 4 hours) in a sealed chamber.

b. Dosing and Challenge:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified time before or after ozone exposure.

-

After a set period following ozone exposure (e.g., 2 hours), anesthetize the animals and measure baseline airway resistance.

-

Challenge the animals with increasing concentrations of a bronchoconstrictor agent (e.g., acetylcholine or histamine) administered via aerosol.

c. Endpoint Measurement:

-

Measure changes in airway resistance (e.g., using a whole-body plethysmograph) in response to the bronchoconstrictor challenge.

d. Data Analysis:

-

Determine the provocative concentration of the bronchoconstrictor required to cause a specific increase in airway resistance (e.g., PC200, the concentration causing a 200% increase).

-

Compare the PC200 values between the vehicle-treated and this compound-treated groups to assess the protective effect of the compound.

Allergen-Induced Eosinophil Influx Model in Rats

This protocol details an in vivo model to evaluate the anti-inflammatory effects of this compound on eosinophil trafficking.

a. Animal Model and Sensitization:

-

Species: Male Wistar rats.

-

Sensitization: Actively sensitize the rats by intraperitoneal injection of ovalbumin in the presence of an adjuvant (e.g., aluminum hydroxide).

b. Dosing and Challenge:

-

Administer this compound or vehicle orally at various time points before the allergen challenge.

-

Challenge the sensitized rats with an intratracheal instillation of ovalbumin.

c. Endpoint Measurement:

-

At a specified time after the challenge (e.g., 24 hours), perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Perform a total and differential cell count on the BAL fluid to quantify the number of eosinophils.

d. Data Analysis:

-

Compare the number of eosinophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals to determine the percentage of inhibition of eosinophil influx.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: PDE4 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the PDE4 enzyme inhibition assay.

Caption: Workflow for the in vivo model of allergic asthma in guinea pigs.

Conclusion

The comprehensive preclinical and early clinical data for this compound strongly support the validation of phosphodiesterase 4 as a therapeutic target for inflammatory diseases. This compound demonstrated potent and selective inhibition of PDE4 enzymes, leading to significant anti-inflammatory effects in various in vivo models of asthma. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of PDE4 inhibitors and the validation of novel anti-inflammatory drug targets. While this compound itself did not proceed to market, the knowledge gained from its development has been instrumental in guiding the successful development of other PDE4 inhibitors for inflammatory conditions.

References

- 1. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of bronchospasm and ozone-induced airway hyperresponsiveness in the guinea-pig by CDP840, a novel phosphodiesterase type 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibition of antigen-induced eosinophilia and bronchoconstriction by CDP840, a novel stereo-selective inhibitor of phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of a novel orally active selective PDE4 isoenzyme inhibitor (CDP840) on allergen-induced responses in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms contributing to ozone-induced bronchial hyperreactivity in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The inhibition of antigen-induced eosinophilia and bronchoconstriction by CDP840, a novel stereo-selective inhibitor of phosphodiesterase type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

In Vitro Characterization of CDP-840: A Selective Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of CDP-840, a potent and selective inhibitor of phosphodiesterase 4 (PDE4). The data and methodologies presented herein are compiled from publicly available scientific literature to support further research and development in inflammatory and respiratory diseases.

Executive Summary

This compound is a second-generation, orally active, small molecule inhibitor of phosphodiesterase 4 (PDE4). In vitro studies have demonstrated its high affinity and selective inhibition of the PDE4 enzyme, which is a key regulator of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This document summarizes the key in vitro data for this compound, including its inhibitory potency against PDE4 isoforms, binding characteristics, and its effects in cellular functional assays. Detailed experimental protocols for the key assays are also provided to facilitate the replication and extension of these findings.

Mechanism of Action

This compound exerts its pharmacological effects through the competitive inhibition of the PDE4 enzyme. PDE4 is a ubiquitously expressed enzyme that specifically hydrolyzes the second messenger cAMP. The inhibition of PDE4 by this compound results in the accumulation of intracellular cAMP, leading to the activation of Protein Kinase A (PKA). PKA activation, in turn, phosphorylates and regulates a variety of downstream targets, ultimately leading to a reduction in the inflammatory response. This includes the suppression of pro-inflammatory cytokine and chemokine production, and the inhibition of inflammatory cell trafficking and activation.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The in vitro potency and selectivity of this compound have been determined through various enzymatic and binding assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PDE Isoenzymes

| PDE Isoenzyme | IC₅₀ (nM) | Source |

| Native PDE4 | 12 | [1] |

| Human Recombinant PDE4A | 4 | [1] |

| Human Recombinant PDE4B | 9 | [1] |

| Human Recombinant PDE4C | 9 | [1] |

| Human Recombinant PDE4D | 45 | [1] |

| PDE1 | >100,000 | |

| PDE2 | >100,000 | |

| PDE3 | >100,000 | |

| PDE5 | >100,000 |

Table 2: Binding Affinity of this compound

| Assay | Ligand | Kᵢ (nM) | Source |

| [³H]-Rolipram Displacement | [³H]-Rolipram | 13 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard techniques used in the field.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, [³H]-cAMP, and the diluted this compound or vehicle control.

-

Initiate the reaction by adding the recombinant PDE4 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding snake venom nucleotidase, which converts the product of the PDE reaction ([³H]-AMP) to [³H]-adenosine.

-

Incubate for an additional 10 minutes at 30°C.

-

Add a slurry of anion exchange resin to the wells. The resin binds the unreacted charged [³H]-cAMP, while the resulting neutral [³H]-adenosine remains in the supernatant.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Figure 2: Experimental workflow for the PDE inhibition assay.

[³H]-Rolipram Binding Assay

This competitive binding assay determines the affinity of a compound for the high-affinity rolipram binding site on the PDE4 enzyme.

Materials:

-

Cell membranes expressing PDE4

-

[³H]-Rolipram (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Non-specific binding control (e.g., a high concentration of unlabeled rolipram)

-

Glass fiber filters

-

Scintillation cocktail

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a microplate, add the cell membranes, [³H]-Rolipram, and either the diluted this compound, vehicle control (for total binding), or non-specific binding control.

-

Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 4°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of [³H]-Rolipram binding for each concentration of this compound and calculate the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Cell-Based cAMP Assay

This assay measures the effect of a compound on intracellular cAMP levels in a cellular context.

Materials:

-

A suitable cell line (e.g., U937 human monocytic cells)

-

Cell culture medium

-

A stimulant to increase basal cAMP levels (e.g., forskolin or prostaglandin E₂)

-

Lysis buffer

-

cAMP detection kit (e.g., ELISA or HTRF-based)

-

Test compound (this compound)

Procedure:

-

Seed the cells in a microplate and allow them to adhere or stabilize.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a submaximal concentration of a cAMP-elevating agent (e.g., forskolin).

-

Incubate for a further specified time (e.g., 15 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Calculate the fold-increase in cAMP levels in the presence of this compound compared to the vehicle control and determine the EC₅₀ value.

TNF-α Release Assay from LPS-stimulated Human Monocytes

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from primary human cells.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or purified monocytes

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

TNF-α ELISA kit

-

Test compound (this compound)

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation. Further purify monocytes if required.

-

Seed the cells in a microplate.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

-

Incubate the plate for a specified period (e.g., 4-18 hours) at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC₅₀ value.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective inhibitor of the PDE4 enzyme. Its ability to increase intracellular cAMP and subsequently inhibit the release of pro-inflammatory mediators like TNF-α from inflammatory cells provides a strong rationale for its development as a therapeutic agent for inflammatory diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working on PDE4 inhibitors and related fields.

References

CDP-840: A Selective Phosphodiesterase 4 Inhibitor for Inflammatory Airway Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CDP-840, also known as R-(+)-4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, selectivity, and preclinical efficacy. The information is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is the predominant PDE isoform in most inflammatory and immune cells.

The canonical pathway begins with the activation of G-protein coupled receptors (GPCRs) by extracellular stimuli, leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This crucial second messenger, cAMP, then activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors mediate a range of anti-inflammatory responses, including the suppression of pro-inflammatory cytokine production and the relaxation of airway smooth muscle.

PDE4 terminates this anti-inflammatory signal by hydrolyzing cAMP to its inactive form, 5'-AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This sustained elevation of intracellular cAMP levels potentiates the activity of PKA and Epac, thereby enhancing their downstream anti-inflammatory effects.

Quantitative Data: Potency and Selectivity

This compound is a highly potent inhibitor of PDE4 isoenzymes, with a general IC50 range of 2-30 nM.[1] A key characteristic of this compound is its remarkable selectivity for PDE4 over other phosphodiesterase families.

Table 1: Inhibitory Activity of this compound against PDE4 Isoenzymes

| PDE Isoenzyme | IC50 (nM) |

| PDE4 (general) | 2 - 30 |

Note: this compound has been reported to exhibit no significant selectivity in inhibiting human recombinant isoenzymes PDE-4A, B, C, or D.[1]

Table 2: Selectivity Profile of this compound against other PDE Families

| PDE Family | IC50 (µM) |

| PDE1 | > 100 |

| PDE2 | > 100 |

| PDE3 | > 100 |

| PDE5 | > 100 |

| PDE7 | > 100 |

Data indicates that this compound is highly selective for PDE4, with minimal to no activity against other major PDE families at concentrations up to 100 µM.[1]

Experimental Protocols

Recombinant Human PDE4 Enzyme Inhibition Assay

This protocol outlines a typical method for determining the in vitro potency of this compound against recombinant human PDE4 enzymes.

Objective: To determine the IC50 value of this compound for the inhibition of PDE4 catalytic activity.

Materials:

-

Purified recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4C, or PDE4D)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin)

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Scintillation counter

-

96-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Reaction Mixture Preparation: In a 96-well microplate, add the following in order:

-

Assay buffer

-

Diluted this compound or vehicle control

-

Recombinant PDE4 enzyme solution

-

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-cAMP to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by boiling the microplate for 2 minutes.

-

Nucleotidase Treatment: Cool the plate to room temperature and add snake venom nucleotidase to each well. Incubate at 30°C for 10 minutes to convert the [³H]-5'-AMP product to [³H]-adenosine.

-

Separation of Product: Add a slurry of anion-exchange resin to each well to bind the unreacted [³H]-cAMP.

-

Centrifugation: Centrifuge the plate to pellet the resin.

-

Scintillation Counting: Transfer an aliquot of the supernatant (containing the [³H]-adenosine) to a scintillation vial with a scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Dual-Chamber Plethysmography in Conscious Squirrel Monkeys

This protocol describes the methodology for assessing the effect of this compound on antigen-induced bronchoconstriction in a non-human primate model of allergic asthma.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting early and late phase asthmatic responses.

Apparatus:

-

Dual-chamber plethysmograph

-

Pneumotachograph

-

Differential pressure transducer

-

Aerosol delivery system

-

Data acquisition and analysis software

Procedure:

-

Animal Acclimatization: Acclimate conscious squirrel monkeys to the plethysmograph restraint and chamber to minimize stress during the experiment.

-

Baseline Measurement: Place the monkey in the dual-chamber plethysmograph, which separates the nasal and thoracic cavities. Record baseline specific airway resistance (sRaw) for a stable period.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before the antigen challenge.

-

Antigen Challenge: Expose the monkey to an aerosolized antigen (e.g., Ascaris suum extract) for a specified duration to induce an allergic asthmatic response.

-

Post-Challenge Monitoring: Continuously record sRaw for several hours post-challenge to measure both the early-phase response (typically within the first hour) and the late-phase response (typically 3-6 hours post-challenge).

-

Data Analysis: Calculate the area under the curve (AUC) for sRaw during the early and late phases. Compare the AUC values between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition of bronchoconstriction.

Conclusion

This compound is a potent and highly selective inhibitor of PDE4 with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to a broad range of anti-inflammatory effects. The data presented in this guide underscore the potential of this compound as a therapeutic agent for inflammatory airway diseases. The detailed experimental protocols provide a framework for the further investigation and characterization of this and other novel PDE4 inhibitors.

References

The Pharmacological Profile of CDP-840: A Technical Guide to a Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific literature pertaining to CDP-840, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This document consolidates available data on its synonyms, mechanism of action, quantitative inhibitory properties, and relevant experimental methodologies.

Synonyms and Chemical Identity

In scientific and developmental literature, this compound is also identified by the following synonyms:

-

CDP 840

-

CT-1730

-

L 765527

This compound is a small molecule drug that was initially developed by UCB SA for the treatment of immune system and respiratory diseases.[1] Although its clinical development has been discontinued, its well-defined mechanism of action continues to be of interest to researchers studying inflammatory pathways.

Mechanism of Action: Selective PDE4 Inhibition

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in inflammatory cells, such as eosinophils.[2] This elevation in cAMP levels subsequently downregulates the inflammatory response.[2]

The canonical cAMP signaling pathway, which is modulated by this compound, is initiated by the activation of G-protein coupled receptors (GPCRs) by extracellular stimuli. This activation stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP. The increased concentration of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, leading to a cascade of cellular responses that ultimately suppress inflammation.

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data: Inhibitory Potency

This compound is a potent inhibitor of PDE4. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.

| Target | IC50 Value | Reference |

| PDE4 | 4 nM | [3][4] |

| PDE4 Isoenzymes (A, B, C, D) | 2-30 nM | [5] |

| PDE-1, 2, 3, 5, and 7 | > 100 µM | [5] |

Experimental Protocols

Detailed experimental protocols for assessing the activity of PDE4 inhibitors like this compound are crucial for reproducible research. Below are representative methodologies for key in vitro assays.

PDE4 Inhibition Assay (Radiolabeled cAMP SPA-based)

This protocol describes a common method for determining the inhibitory activity of compounds against PDE4 using a scintillation proximity assay (SPA).

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

SPA beads (e.g., yttrium silicate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

This compound or other test compounds

-

Microplates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, [³H]-cAMP, and the diluted this compound.

-

Initiate the enzymatic reaction by adding the recombinant PDE4 enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding SPA beads. The beads will bind to the linear [³H]-AMP product but not the cyclic [³H]-cAMP substrate.

-

Allow the beads to settle.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of this compound using liver microsomes.

Materials:

-

Liver microsomes (from human or other species)

-

This compound

-

NADPH regenerating system (cofactor for metabolic enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (to stop the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm a suspension of liver microsomes in phosphate buffer at 37°C.

-

Add this compound to the microsomal suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquots by adding cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of this compound.

-

Determine the rate of metabolism and the half-life of this compound.

Hepatocyte Stability Assay

This protocol provides a method to evaluate the metabolic stability of this compound in intact liver cells.

Materials:

-

Cryopreserved hepatocytes (human or other species)

-

Hepatocyte culture medium

-

This compound

-

Coated culture plates

-

Incubator (37°C, 5% CO₂)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Thaw and plate the cryopreserved hepatocytes in coated culture plates.

-

Allow the cells to attach and form a monolayer.

-

Replace the medium with fresh medium containing a known concentration of this compound.

-

Incubate the plates at 37°C in a CO₂ incubator.

-

At designated time points, collect samples of the culture medium.

-

Stop the metabolic activity in the samples by adding cold acetonitrile.

-

Process the samples (e.g., centrifugation) to prepare for analysis.

-

Quantify the concentration of this compound in the samples using LC-MS/MS.

-

Calculate the rate of clearance of this compound by the hepatocytes.

Conclusion

This compound is a well-characterized, potent, and selective PDE4 inhibitor. Its clear mechanism of action and the availability of established in vitro assays make it a valuable tool for researchers investigating the role of the cAMP signaling pathway in inflammation and other cellular processes. The information and protocols provided in this guide are intended to support further scientific inquiry into this and similar compounds.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. CDP840: a novel inhibitor of PDE-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the in vitro metabolism profile of a phosphodiesterase-IV inhibitor, this compound: leading to structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective PDE4 Inhibitor CDP-840: A Technical Guide to its Impact on Cyclic AMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDP-840 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant effects on intracellular cyclic adenosine monophosphate (cAMP) levels. As a key second messenger, cAMP is integral to a multitude of cellular signaling pathways, particularly those involved in inflammation and neuronal function. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular signaling.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that exhibits high potency and selectivity for the phosphodiesterase 4 (PDE4) enzyme family. PDE4 is responsible for the hydrolysis of cAMP, and its inhibition leads to an accumulation of intracellular cAMP. This elevation in cAMP levels subsequently activates downstream signaling cascades, most notably through the activation of Protein Kinase A (PKA).

The therapeutic potential of PDE4 inhibitors is vast, with applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as in neurological disorders. By modulating cAMP levels, this compound can influence a wide range of cellular responses, including the suppression of pro-inflammatory mediators and the enhancement of neuronal plasticity.

Signaling Pathway of PDE4 and this compound Inhibition

The canonical pathway involves the synthesis of cAMP from ATP by adenylyl cyclase, which is often activated by G-protein coupled receptors. PDE4 acts as a crucial regulator in this pathway by degrading cAMP to AMP. This compound competitively inhibits the catalytic site of PDE4, thereby preventing the breakdown of cAMP and leading to its accumulation within the cell.

Quantitative Analysis of this compound's Effect on cAMP Levels

The efficacy of this compound as a PDE4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values against the different PDE4 isoenzymes. Furthermore, its biological effect is demonstrated by the dose-dependent increase in intracellular cAMP levels in various cell types and in vivo models.

In Vitro Inhibition of PDE4 Isoenzymes

This compound has been shown to be a potent inhibitor of all four PDE4 isoenzymes (A, B, C, and D). The IC50 values are in the low nanomolar range, indicating high affinity and potent inhibitory activity.

| PDE4 Isoenzyme | IC50 (nM) |

| PDE4A | 2-30 |

| PDE4B | 2-30 |

| PDE4C | 2-30 |

| PDE4D | 2-30 |

| Table 1: IC50 values of this compound against human recombinant PDE4 isoenzymes. |

In Vivo Elevation of cAMP Levels

Studies in animal models have demonstrated the ability of this compound to increase cAMP levels in the brain. Repeated administration of this compound has been shown to cause a significant elevation of cAMP in key brain regions associated with memory and cognition.[1]

| Brain Region | Treatment | % Increase in cAMP (mean) |

| Hippocampus | This compound (30 mg/kg) | 145% |

| Prefrontal Cortex | This compound (30 mg/kg) | 112% |

| Table 2: Effect of repeated this compound administration on cAMP levels in rat brain regions.[1] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments related to the evaluation of this compound's effect on cAMP levels.

General Workflow for cAMP Measurement

The general workflow for quantifying changes in intracellular cAMP levels following treatment with a PDE4 inhibitor involves cell culture, treatment, cell lysis, and subsequent measurement of cAMP using a competitive immunoassay.

Representative Protocol: cAMP Radioimmunoassay (RIA)

This protocol is a representative method for the quantitative determination of cAMP in cell lysates, adapted from established radioimmunoassay procedures.[2]

Materials:

-

Cells of interest (e.g., U937 human monocytic cells)

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP standard solutions

-

125I-labeled cAMP (tracer)

-

cAMP-specific antibody

-

Precipitating reagent (e.g., secondary antibody or protein A/G beads)

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Cell Culture and Treatment:

-

Culture U937 cells to the desired density.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time period.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in 0.1 M HCl and incubate on ice to lyse the cells.

-

Centrifuge the lysate to remove cellular debris. The supernatant contains the intracellular cAMP.

-

-

Radioimmunoassay:

-

In assay tubes, add a known amount of sample supernatant or cAMP standard.

-

Add a fixed amount of 125I-labeled cAMP (tracer) to each tube.

-

Add a limiting amount of cAMP-specific antibody to each tube.

-

Incubate the mixture to allow for competitive binding between the unlabeled cAMP (from the sample/standard) and the labeled cAMP for the antibody.

-

Add a precipitating reagent to separate the antibody-bound cAMP from the free cAMP.

-

Centrifuge to pellet the antibody-bound complex.

-

Decant the supernatant containing the free tracer.

-

Measure the radioactivity of the pellet (bound tracer) using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the radioactivity of the standards against their known cAMP concentrations.

-

Determine the cAMP concentration in the samples by interpolating their radioactivity values on the standard curve.

-

Normalize the cAMP concentration to the total protein concentration of the cell lysate.

-

Conclusion

This compound is a potent and selective inhibitor of PDE4 that effectively increases intracellular cAMP levels. This mechanism of action underlies its potential therapeutic applications in a range of inflammatory and neurological conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PDE4 inhibitors and cAMP signaling pathways. Further investigation into the dose-response relationships in various cell types and the long-term effects of this compound in vivo will continue to elucidate its full therapeutic potential.

References

- 1. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trial data for CDP-840

An in-depth analysis of the early-phase clinical trial data for the investigational anti-cancer agent DMP 840, likely the compound of interest referred to as CDP-840, reveals a profile of a potent cytotoxic agent with a defined mechanism of action and a narrow therapeutic window. This technical guide synthesizes the available quantitative data, details the experimental protocols from early-phase clinical studies and in vitro assays, and visualizes the compound's mechanism of action and the clinical trial workflows.

Compound Identification

Initial searches for "this compound" did not yield specific clinical trial data. However, extensive information is available for "DMP 840," a bis-naphthalimide anti-tumor agent that was in clinical development. It is highly probable that "this compound" is a typographical error or an alternative internal designation for DMP 840. This document will proceed under the assumption that the compound of interest is DMP 840.

Mechanism of Action

DMP 840 is a novel bis-naphthalimide that exerts its cytotoxic effects through a dual mechanism of action. It is a high-affinity DNA binding agent and a potent inhibitor of RNA synthesis.[1] Furthermore, DMP 840 functions as a topoisomerase II poison. It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and ultimately, apoptosis.[2]

Early-Phase Clinical Trial Data

Two key Phase I clinical trials have been identified for DMP 840, one in an adult population and another in a pediatric population.

Phase I Study in Adult Patients with Refractory Solid Tumors

This study evaluated a 24-hour intravenous infusion of DMP 840 administered every three weeks to patients with refractory solid tumor malignancies.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Recommended Phase II Dose (RPTD) | 40 mg/m² | [3] |

| Dose-Limiting Toxicities (DLTs) | Neutropenia, Thrombocytopenia, Stomatitis | [3] |

| DLT-Inducing Doses | 50 and 60 mg/m² | [3] |

| Median Terminal Half-Life (t½) | 39 hours (range: 25-86 hours) | [3] |

Experimental Protocol

-

Patient Population: 14 patients with refractory solid tumor malignancies.[3]

-

Dosing Regimen: DMP 840 administered as a 24-hour intravenous infusion, repeated every three weeks.[3]

-

Dose Escalation: Doses of 20, 40, 50, and 60 mg/m² were evaluated.[3]

-

Primary Objective: To determine the maximum tolerated dose (MTD) and the recommended dose for further evaluation.[3]

-

Pharmacokinetic Analysis: Systemic exposure to DMP 840 was assessed, and a significant relationship was found between exposure and dose-limiting events.[3]

Phase I Study in Pediatric Patients with Refractory Solid Tumors

This study evaluated DMP 840 administered as a short intravenous infusion daily for five days to pediatric patients with refractory solid tumors.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 8.6 mg/m²/day for 5 days | [4] |

| Dose-Limiting Toxicity (DLT) | Myelosuppression | [4] |

| Efficacy | 1 complete response out of 10 patients | [4] |

Experimental Protocol

-

Patient Population: 10 patients with refractory pediatric solid tumors.[4]

-

Dosing Regimen: DMP 840 administered as a short intravenous infusion daily for 5 days.[4]

-

Primary Objective: To determine the MTD of this schedule in a pediatric population.[4]

In Vitro Activity in Human Tumor Colony-Forming Units

The in vitro cytotoxic activity of DMP 840 was evaluated using a human tumor clonogenic assay against a panel of human tumor specimens.[1]

Quantitative Data Summary: In Vitro Response Rates

| DMP 840 Concentration (µg/mL) | Percentage of Specimens with ≥50% Decrease in Colony Formation |

| 0.01 | 10% |

| 0.1 | 54% |

| 1.0 | 80% |

| 10.0 | 89% |

At a concentration of 0.1 µg/mL, DMP 840 demonstrated significant activity against several tumor types, including melanoma (80% response rate), renal cell carcinoma (80%), ovarian cancer (63%), breast cancer (54%), non-small-cell lung cancer (42%), and colorectal cancer (33%).[1]

Experimental Protocol: Human Tumor Clonogenic Assay

-

Assay System: A soft-agar cloning system was used.[1]

-

Tumor Samples: Biopsy specimens from a variety of human cancers were utilized.[1]

-

Drug Exposure: Tumor cells were continuously exposed to DMP 840 during the assay.[1]

-

Assessable Specimens: A total of 103 out of 260 specimens were assessable, defined as having 20 or more colonies on control plates and 30% or less survival for the positive control.[1]

-

Definition of In Vitro Response: At least a 50% decrease in tumor colony formation in drug-exposed cells compared to controls.[1]

Conclusion

The early-phase clinical trial data for DMP 840 indicate that it is a potent cytotoxic agent with a dose-limiting toxicity of myelosuppression in both adult and pediatric populations. The compound exhibits a long terminal half-life. In vitro studies demonstrate broad anti-tumor activity across a range of human cancers. The recommended Phase II dose for the 24-hour infusion schedule in adults was established at 40 mg/m². The distinct dosing schedules and resulting MTDs in the adult and pediatric studies highlight the importance of schedule dependency in the clinical development of this class of compounds. The mechanism of action, involving DNA binding and topoisomerase II inhibition, is consistent with the observed cytotoxic effects. Further clinical development would require careful management of the hematological toxicities.

References

- 1. Activity of DMP 840, a new bis-naphthalimide, on primary human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]